molecular formula C26H25ClN6O2 B12428794 Egfr-IN-36

Egfr-IN-36

Cat. No.: B12428794
M. Wt: 489.0 g/mol
InChI Key: QZSUQMZPWHXHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr-IN-36 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane glycoprotein receptor involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has shown significant potential in targeting wild-type and mutant forms of EGFR and HER2 kinases, making it a promising candidate for cancer research and therapy .

Preparation Methods

The preparation of Egfr-IN-36 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Egfr-IN-36 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Egfr-IN-36 has a wide range of scientific research applications, including:

Mechanism of Action

Egfr-IN-36 exerts its effects by inhibiting the tyrosine kinase activity of EGFR and HER2. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and migration, ultimately leading to the suppression of tumor growth and progression .

Comparison with Similar Compounds

Egfr-IN-36 is compared with other similar compounds, such as:

    Gefitinib: Another EGFR inhibitor with a similar mechanism of action but different chemical structure.

    Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer, with a distinct chemical structure and pharmacokinetic profile.

    Afatinib: A dual inhibitor of EGFR and HER2, used in the treatment of non-small cell lung cancer with specific mutations.

This compound is unique in its ability to target both wild-type and mutant forms of EGFR and HER2, making it a versatile and potent inhibitor for cancer research and therapy .

Properties

Molecular Formula

C26H25ClN6O2

Molecular Weight

489.0 g/mol

IUPAC Name

1-[3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C26H25ClN6O2/c1-2-24(34)32-11-5-6-18(14-32)22-13-20(25-26(28)30-16-31-33(22)25)17-8-9-23(21(27)12-17)35-15-19-7-3-4-10-29-19/h2-4,7-10,12-13,16,18H,1,5-6,11,14-15H2,(H2,28,30,31)

InChI Key

QZSUQMZPWHXHOE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=CC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.